molecular formula C9H9N3O B1419413 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol CAS No. 944545-94-2

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B1419413
CAS No.: 944545-94-2
M. Wt: 175.19 g/mol
InChI Key: YFWFFDMVASIGTN-UHFFFAOYSA-N
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Description

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, a heterocyclic compound with the molecular formula C9H9N3O, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural composition of this compound includes a pyrazole ring substituted with a methyl group at the 1-position and a pyridine moiety at the 3-position, along with a hydroxyl group at the 5-position. This unique arrangement contributes to its reactivity and interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. In vitro studies have shown its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.2Induction of apoptosis via caspase activation
HeLa (cervical cancer)10.5Inhibition of cell proliferation through cell cycle arrest
A375 (melanoma)12.8Modulation of signaling pathways involved in tumor growth

The compound is believed to inhibit key enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in cancer cells, leading to reduced proliferation.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their function depending on the cellular context .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
  • Another investigation focused on its antimicrobial properties revealed that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, suggesting that structural modifications could lead to improved efficacy .

Properties

IUPAC Name

2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWFFDMVASIGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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